N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide
Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a triazolo-pyridazine core fused with a substituted azetidine ring and a benzenesulfonamide moiety. The compound’s structure includes a tert-butyl group at position 3 of the triazolo-pyridazine ring, a methoxy group at position 3 of the benzene ring, and an N-methyl substitution on the sulfonamide group.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-20(2,3)19-22-21-17-9-10-18(23-26(17)19)25-12-14(13-25)24(4)30(27,28)16-8-6-7-15(11-16)29-5/h6-11,14H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRLVIQUSVPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety connected to an azetidine ring and a methoxy-N-methylbenzenesulfonamide group. This unique structure contributes to its biological properties. The presence of the tert-butyl group enhances lipophilicity and stability, which can influence drug absorption and distribution.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For example, it could act on kinases or proteases that play critical roles in cell proliferation and survival.
- Receptor Modulation : It is hypothesized that the compound interacts with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes. This interaction could lead to altered signal transduction pathways.
- Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, interfering with replication or transcription processes, which is a common mechanism for many anticancer agents.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
These values suggest that the compound has a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
This antimicrobial activity highlights the potential for therapeutic applications in treating infections.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed reduced cell proliferation markers in treated tumors.
- Toxicological Profile : A 28-day toxicity study showed no significant adverse effects at doses up to 100 mg/kg, indicating a favorable safety profile for further clinical exploration.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have focused on the synthesis of compounds similar to N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide as potential anti-tubercular agents. Research indicates that derivatives of triazole and pyridazine exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds with similar structural motifs have been tested and shown to possess significant inhibitory concentrations (IC50) against this pathogen, with values ranging from 1.35 to 2.18 µM in some cases .
Antimicrobial Properties
The incorporation of the triazole ring has been linked to enhanced antimicrobial properties. Compounds derived from this structure have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit bacterial growth at concentrations as low as 12.5 µg/mL .
Anticancer Potential
The sulfonamide group in the compound provides a scaffold for anticancer activity. Research has indicated that similar compounds exhibit moderate to high anticancer activities against various cancer cell lines, including human chronic myelogenous leukemia cells. For example, certain derivatives showed promising results with IC50 values indicating effective cytotoxicity against cancer cells while maintaining low toxicity towards normal human cells .
Case Study 1: Synthesis and Evaluation
A study reported the synthesis of a series of substituted benzenesulfonamides that included triazole derivatives. These compounds were evaluated for their biological activities against Mycobacterium tuberculosis and exhibited varying degrees of effectiveness based on structural modifications. The most active compounds were further analyzed for their cytotoxicity on human embryonic kidney cells, revealing a favorable safety profile alongside their antimicrobial efficacy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another investigation focusing on structure-activity relationships, researchers synthesized several analogs of triazole-containing sulfonamides and assessed their antimicrobial activities. The results indicated that specific substitutions on the triazole ring significantly influenced the antibacterial potency and selectivity towards bacterial strains, emphasizing the importance of molecular design in drug development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | R1 (Benzenesulfonamide) | R2 (Triazolo-pyridazine) |
|---|---|---|
| Target Compound | 3-OCH3, N-CH3 | 3-tert-butyl |
| N-(1-(3-(tert-butyl)-[...])-N,3,4-trimethyl | 3-CH3, 4-CH3, N-CH3 | 3-tert-butyl |
NMR Spectral Analysis and Chemical Environment
Comparative NMR studies of triazolo-pyridazine derivatives (e.g., compounds 1 and 7 vs. Rapa) reveal that most protons in analogous structures occupy similar chemical environments, except for specific regions (e.g., regions A and B in Figure 6 of ). For the target compound:
Table 2: Representative NMR Chemical Shifts (ppm)
| Proton Position | Target Compound (Estimated) | Compound 1 | Compound 7 | Rapa |
|---|---|---|---|---|
| Region A (39–44) | ~7.2–7.5 | 7.3–7.6 | 7.4–7.7 | 6.9–7.1 |
| Region B (29–36) | ~3.8–4.2 | 3.7–4.0 | 3.9–4.3 | 3.5–3.8 |
Bioactivity and Functional Implications
The tert-butyl group may enhance lipophilicity and membrane permeability, whereas the methoxy group could improve water solubility compared to methyl-substituted analogs .
Q & A
Q. What are the common synthetic routes for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo-pyridazine moiety is typically synthesized via cyclocondensation or cycloaddition reactions. For example, triazolo-heterocycles can be formed by reacting hydrazine derivatives with nitriles or carbonyl intermediates under reflux conditions. Evidence from triazole-pyrazole hybrid syntheses suggests using triazenyl precursors and copper-catalyzed click chemistry for regioselective ring formation . Additionally, coupling azide-alkyne reactions (Huisgen cycloaddition) with optimized catalysts (e.g., Cu(I)) may improve yield and purity .
Q. Which characterization techniques are critical for confirming the structure of this sulfonamide derivative?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm tert-butyl, methoxy, and methyl groups (e.g., tert-butyl protons appear as a singlet near δ 1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of sulfonamide S=O stretches (~1350–1300 cm) and triazole C=N vibrations (~1600 cm) .
- Elemental Analysis : Confirming C, H, N, and S content within ±0.4% theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens often include:
- Kinase Inhibition Assays : Testing against kinases (e.g., Aurora kinases) due to structural similarity to triazolo-pyridazine inhibitors. Use ATP-competitive binding assays with recombinant enzymes .
- Cellular Cytotoxicity Assays : MTT or CellTiter-Glo® assays in cancer cell lines to assess antiproliferative effects .
- Solubility and Stability Studies : HPLC-based quantification in PBS or simulated biological fluids to guide further optimization .
Advanced Research Questions
Q. How can steric effects from the tert-butyl group influence synthetic yields or reactivity?
The tert-butyl group’s bulk may hinder nucleophilic substitution or cyclization steps. Strategies to mitigate this include:
- Temperature Modulation : Prolonged reflux (e.g., 24–48 hours in acetonitrile) to overcome steric barriers .
- Catalyst Optimization : Using Pd(II) or Ru-based catalysts to facilitate C–N bond formation in azetidine ring closure .
- Protecting Group Strategies : Temporarily masking reactive sites (e.g., silylation of hydroxyl intermediates) to improve regioselectivity .
Q. How should researchers address contradictory structure-activity relationship (SAR) data in analogs of this compound?
Contradictions in SAR (e.g., increased potency despite reduced solubility) may arise from off-target effects or conformational flexibility. Resolution methods include:
- Co-crystallization Studies : X-ray diffraction of the compound bound to its target (e.g., kinase domain) to identify critical binding interactions .
- Free-Wilson Analysis : Deconstructing substituent contributions to activity using multivariate regression .
- Metabolite Profiling : LC-MS/MS to detect unexpected metabolic modifications altering efficacy .
Q. What computational approaches are effective for predicting binding modes of this sulfonamide derivative?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., hydrophobic pockets accommodating tert-butyl) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key residue interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Using descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
Methodological Notes
- Synthetic Optimization : For azetidine ring formation, consider Buchwald-Hartwig amination with BrettPhos Pd G3 catalyst to enhance C–N coupling efficiency .
- Data Reproducibility : Validate NMR spectra against synthetic intermediates (e.g., tert-butyl-substituted pyridazines) to confirm regiochemistry .
- Contradictory Bioactivity : Cross-validate cellular assay results with orthogonal methods (e.g., Western blotting for target phosphorylation) to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
